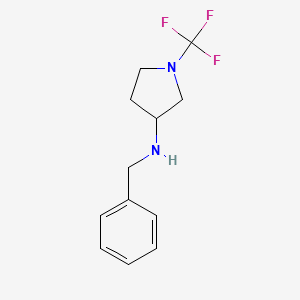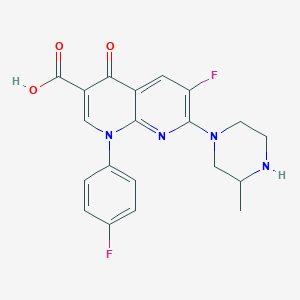![molecular formula C24H34O B13955046 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol CAS No. 55256-05-8](/img/structure/B13955046.png)
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-bicyclo[221]heptanyl)-4-tert-butylphenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol typically involves Diels-Alder reactions, which are known for forming bicyclic structures. One common method includes the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene under high-pressure cycloaddition conditions . The reaction is carried out at elevated temperatures, around 130°C, to form the desired bicyclic adduct.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. High-pressure cycloaddition and thermal cycloreversion procedures are often employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides are the major products formed during oxidation.
Reduction: Alcohols and other reduced forms are common products.
Substitution: Polyfunctionalized bicyclic systems are often formed.
Scientific Research Applications
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol involves its interaction with molecular targets through its bicyclic structure. The compound can act as a bioisostere, mimicking the properties of other molecules and interacting with biological pathways . Its stability and unique structure allow it to engage in various chemical reactions, influencing molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also have a bicyclic structure but differ in the arrangement of their carbon atoms.
Uniqueness
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol is unique due to its specific substitution pattern and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
55256-05-8 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,6-bis(2-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol |
InChI |
InChI=1S/C24H34O/c1-24(2,3)18-12-21(19-10-14-4-6-16(19)8-14)23(25)22(13-18)20-11-15-5-7-17(20)9-15/h12-17,19-20,25H,4-11H2,1-3H3 |
InChI Key |
YEISDSNVVKTADG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CC3CCC2C3)O)C4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


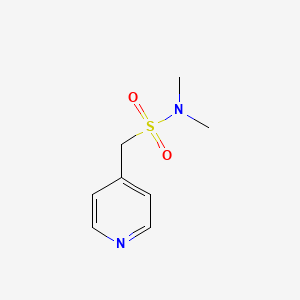

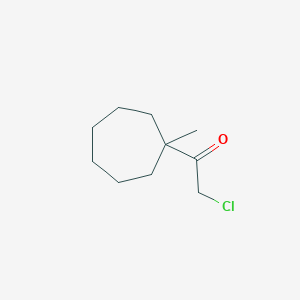
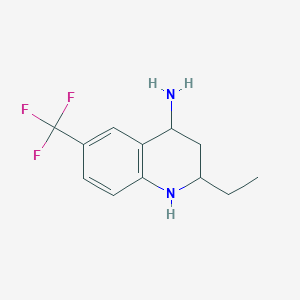

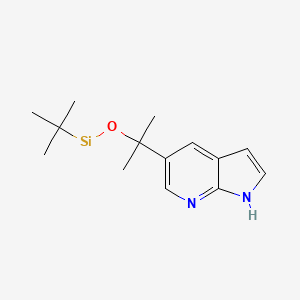


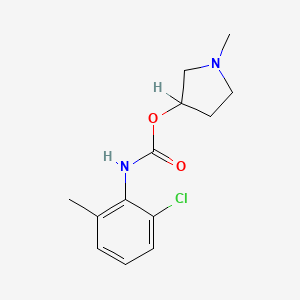
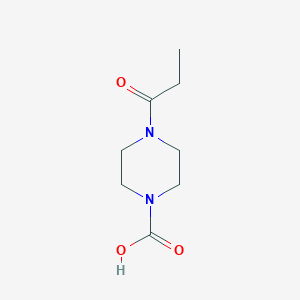
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)

